6-(Chloromethyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
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Overview
Description
6-(Chloromethyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a chloromethyl group attached to a benzopyran ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran typically involves the chloromethylation of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran. One common method is the reaction of the parent benzopyran with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted benzopyrans with various functional groups.
Oxidation: Benzopyran aldehydes or carboxylic acids.
Reduction: Methyl-substituted benzopyrans.
Scientific Research Applications
6-(Chloromethyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran depends on its chemical reactivity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-(Chloromethyl)-3-hydroxy-2-substituted 4H-pyran-4-one: Known for its antimicrobial and antiviral properties.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Exhibits various pharmacological activities, including anti-inflammatory and anticancer effects.
Uniqueness: 6-(Chloromethyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its benzopyran core and chloromethyl group make it a versatile intermediate for the synthesis of diverse compounds with tailored properties.
Properties
CAS No. |
61370-83-0 |
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Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
6-(chloromethyl)-2,2-dimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C12H15ClO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
RXGUVDINPOHJFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CCl)C |
Origin of Product |
United States |
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